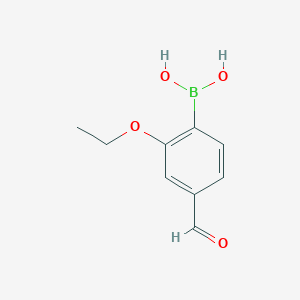

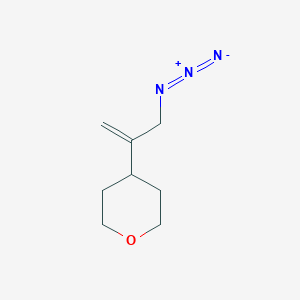

4-(3-Azidoprop-1-en-2-yl)oxane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

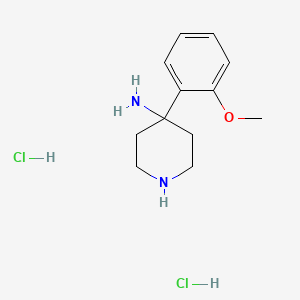

“4-(3-Azidoprop-1-en-2-yl)oxane” is a chemical compound with the molecular formula C8H13N3O. It is available for purchase from various chemical suppliers for use in pharmaceutical testing .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, a related study describes a stereoselective cascade reaction between allylic azides and acrylates that directly generates tetrahydro-pyrrolo-pyrazole ring systems . These products contain up to four contiguous stereocenters, two of which may be tetrasubstituted carbon atoms attached to a nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the sources I found. Typically, these properties would include characteristics such as color, density, hardness, malleability, solubility, electrical conductivity, melting point, and boiling point .Applications De Recherche Scientifique

Enantioselective Construction and Polymer Applications

A study explored the enantioselective construction of oxa- and aza-angular triquinanes via a formal [4 + 1]/[3 + 2] cycloaddition sequence involving sulfur ylides and alkene-tethered nitroolefins, demonstrating significant potential in the synthesis of complex molecular structures with good to excellent diastereo- and enantioselectivities (J. An et al., 2013). Additionally, azo polymers have been developed for reversible optical storage, showcasing the cooperative motion of polar side groups in amorphous polymers. These findings highlight the versatile applications of such compounds in creating materials with novel optical properties (X. Meng et al., 1996).

Advanced Materials Synthesis

The synthesis of highly substituted 8-Azabicyclo[3.2.1]octanes from 3-Hydroxy-4-pyrones as precursors to 4-Methoxy-3-oxidopyridinium ylides opens avenues for creating complex organic frameworks, potentially useful in the synthesis of natural and non-natural tropane alkaloids (Antonio Rumbo et al., 1996). The first synthesis of a ferromagnetic tetranuclear Ni(II) complex with an end-on μ-azido bridge represents a significant achievement in the field of magnetic materials, showcasing the potential of azido compounds in creating materials with unique magnetic properties (J. Ribas et al., 1993).

Heterocyclic Compound Synthesis

The phosphine-mediated construction of 1,4-oxazepines and 1,3-oxazines from ynones and 2-azido alcohols under mild conditions demonstrates a promising synthetic route to biologically active heterocycles. This method may be exploited for the preparation of chiral ligands and other interesting compounds (Céline François-Endelmond et al., 2010). Similarly, the strong NHO hydrogen bond in the complex of 3-oxo-azabicyclo[2.2.2]octane with pentachlorophenol underscores the significance of hydrogen bonding in the stabilization of complex structures, offering insights into the design of molecular assemblies with specific properties (I. Majerz et al., 1989).

Propriétés

IUPAC Name |

4-(3-azidoprop-1-en-2-yl)oxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-7(6-10-11-9)8-2-4-12-5-3-8/h8H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWQBMRVXKGEND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN=[N+]=[N-])C1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2955920.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2955922.png)

![2-Amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2955925.png)

![6-{N-methyl-N-[(1-methylpyrazol-4-yl)methyl]carbamoyl}cyclohex-3-enecarboxylic acid](/img/structure/B2955926.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2955928.png)

![3-((4-Bromophenyl)sulfonyl)-5-(4-(2-fluorophenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2955933.png)

![3-methylsulfanyl-5-[(E)-2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2955935.png)